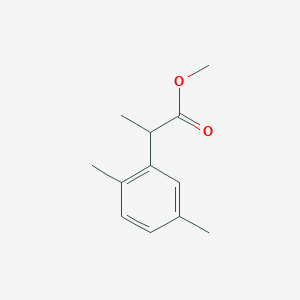

Methyl 2-(2,5-dimethylphenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2,5-dimethylphenyl)propanoate is an organic compound with the molecular formula C12H16O2. It is a methyl ester derivative of 2-(2,5-dimethylphenyl)propanoic acid. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Esterification Reaction: : The most common method for preparing methyl 2-(2,5-dimethylphenyl)propanoate is through the esterification of 2-(2,5-dimethylphenyl)propanoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

2-(2,5-dimethylphenyl)propanoic acid+methanolH2SO4methyl 2-(2,5-dimethylphenyl)propanoate+water

-

Fischer-Speier Esterification: : Another method involves the Fischer-Speier esterification, where the carboxylic acid and alcohol are heated together in the presence of a strong acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also facilitate the separation and recycling of the catalyst, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : Methyl 2-(2,5-dimethylphenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: : This compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Substitution: : The ester group in this compound can be substituted by nucleophiles in nucleophilic substitution reactions. For example, reaction with ammonia or amines can yield amides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Ammonia or primary amines in anhydrous conditions.

Major Products

Oxidation: 2-(2,5-dimethylphenyl)propanoic acid or 2-(2,5-dimethylphenyl)propanone.

Reduction: 2-(2,5-dimethylphenyl)propanol.

Substitution: 2-(2,5-dimethylphenyl)propanamide.

Scientific Research Applications

Chemistry

Methyl 2-(2,5-dimethylphenyl)propanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis. It serves as a substrate for esterases and lipases, helping to elucidate the mechanisms of these enzymes.

Medicine

This compound and its derivatives have potential applications in medicinal chemistry. They can be modified to produce compounds with anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the industrial sector, this compound is used in the manufacture of fragrances and flavors. Its ester group imparts a pleasant aroma, making it suitable for use in perfumes and food additives.

Mechanism of Action

The mechanism of action of methyl 2-(2,5-dimethylphenyl)propanoate depends on its application. In enzymatic reactions, the ester bond is hydrolyzed by esterases or lipases, leading to the formation of the corresponding acid and alcohol. The molecular targets and pathways involved in these reactions include the active sites of the enzymes, where the ester bond is cleaved through nucleophilic attack by water or hydroxide ions.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(2,6-dimethylphenyl)propanoate

- Methyl 2-(3,5-dimethylphenyl)propanoate

- Ethyl 2-(2,5-dimethylphenyl)propanoate

Uniqueness

Methyl 2-(2,5-dimethylphenyl)propanoate is unique due to the specific positioning of the methyl groups on the phenyl ring. This structural feature can influence its reactivity and the types of products formed in chemical reactions. Compared to its isomers, this compound may exhibit different physical properties, such as boiling point and solubility, which can be advantageous in certain applications.

By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.

Biological Activity

Methyl 2-(2,5-dimethylphenyl)propanoate is an organic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a branched alkane chain. Its molecular formula is C13H18O2, and it has a molecular weight of 210.28 g/mol. This compound's structure contributes to its lipophilicity, which may influence its bioavailability and interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Inhibition of COX-2 has been associated with reduced inflammation and pain relief .

- Antimicrobial Activity : Some derivatives of similar esters have shown promising antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) suggests that modifications in the alkyl chain can enhance antibacterial efficacy .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators such as prostaglandins.

- Modulation of Signal Transduction Pathways : Compounds with similar structures have been observed to influence pathways related to cell survival and apoptosis, suggesting a potential role in neuroprotection .

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in an animal model of arthritis. The compound was administered at varying doses, and results indicated a significant reduction in joint swelling and inflammatory markers compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests moderate antibacterial activity, which could be enhanced through structural modifications .

Data Summary

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

methyl 2-(2,5-dimethylphenyl)propanoate |

InChI |

InChI=1S/C12H16O2/c1-8-5-6-9(2)11(7-8)10(3)12(13)14-4/h5-7,10H,1-4H3 |

InChI Key |

HAKFEGWZDCSXCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.